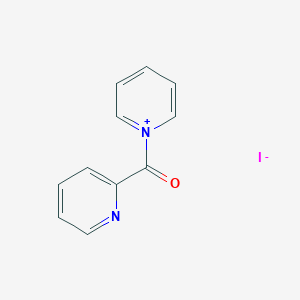

1-(Pyridine-2-carbonyl)pyridin-1-ium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pyridine-2-carbonyl)pyridin-1-ium iodide is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and an iodide counterion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide typically involves the reaction of pyridine-2-carboxylic acid with pyridine in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of methanol as a solvent and conventional evaporation growth techniques .

Industrial Production Methods: Industrial production of pyridinium salts, including this compound, often employs large-scale synthesis techniques. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridinium compounds.

Substitution: The iodide ion can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridinium salts .

Aplicaciones Científicas De Investigación

1-(Pyridine-2-carbonyl)pyridin-1-ium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound has been studied for its potential antibacterial and antifungal properties.

Industry: It is used in the production of materials with specific optical and electronic properties.

Mecanismo De Acción

The mechanism of action of 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ion can interact with negatively charged sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparación Con Compuestos Similares

2-Chloro-1-methylpyridinium iodide: Used as a dehydrating agent and in the synthesis of various derivatives.

Imidazo[1,2-a]pyridines: Known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.

Uniqueness: 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to act as both a reagent and a catalyst in various reactions sets it apart from other similar compounds .

Actividad Biológica

1-(Pyridine-2-carbonyl)pyridin-1-ium iodide, also known as a pyridinium salt, is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound involves the reaction of pyridine derivatives with carbonyl compounds, typically under acidic conditions. The resulting compound exhibits a quaternary ammonium structure, which is crucial for its biological activity. The synthesis process can be summarized as follows:

- Starting Materials : Pyridine-2-carboxaldehyde and pyridine.

- Reaction Conditions : Acidic medium, typically using an iodide salt as the iodinating agent.

- Yield : High yields (usually above 80%) are reported for this compound due to the stability of the intermediates formed during the reaction.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including leukemia and breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MV4-11 (Leukemia) | 0.25 |

| MCF-7 (Breast Cancer) | 0.30 |

The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell proliferation and apoptosis .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Histone Deacetylase Inhibition : The compound has been shown to inhibit HDACs, leading to increased acetylation of histones and modulation of gene expression associated with cell cycle regulation and apoptosis .

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, contributing to cell death through apoptosis .

Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated a dose-dependent inhibition, supporting its potential use in treating bacterial infections.

Study 2: Anticancer Properties

Another study focused on its effects on leukemia cell lines. The compound was administered at varying concentrations, revealing significant cytotoxic effects at low doses (IC50 values <0.5 µM). Flow cytometry analysis indicated increased early and late apoptotic cells upon treatment with the compound compared to controls .

Propiedades

Número CAS |

662148-54-1 |

|---|---|

Fórmula molecular |

C11H9IN2O |

Peso molecular |

312.11 g/mol |

Nombre IUPAC |

pyridin-1-ium-1-yl(pyridin-2-yl)methanone;iodide |

InChI |

InChI=1S/C11H9N2O.HI/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13;/h1-9H;1H/q+1;/p-1 |

Clave InChI |

VNDNSDWZFCZXPP-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=[N+](C=C1)C(=O)C2=CC=CC=N2.[I-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.